2-Oxo-4-phenyl-5-(beta-diethylaminoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine

Description

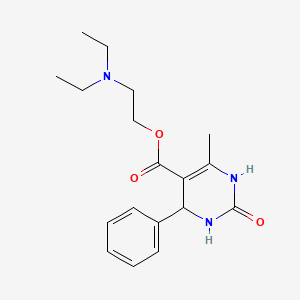

This compound belongs to the 1,2,3,4-tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms. Its structure features a phenyl group at position 4, a beta-diethylaminoethoxycarbonyl moiety at position 5, and a methyl group at position 6. Such derivatives are often synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives .

Properties

CAS No. |

69094-11-7 |

|---|---|

Molecular Formula |

C18H25N3O3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H25N3O3/c1-4-21(5-2)11-12-24-17(22)15-13(3)19-18(23)20-16(15)14-9-7-6-8-10-14/h6-10,16H,4-5,11-12H2,1-3H3,(H2,19,20,23) |

InChI Key |

VFABEMAHSJEMRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles. The product is obtained with a high yield, making it suitable for industrial production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrochloric acid as a catalyst for the Biginelli reaction . The major products formed from these reactions are highly functionalized heterocycles, which have significant pharmacological effects .

Scientific Research Applications

2-(Diethylamino)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been investigated for its potential anticancer properties, particularly as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis . This inhibition leads to cell cycle arrest and activation of signaling pathways, resulting in cellular apoptosis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as kinesin-5, an enzyme crucial for the separation of genetic material during mitosis . By inhibiting this enzyme, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The molecular pathways involved in this process include the activation of signaling pathways that promote cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Position 4 Substituents :

Position 5 Substituents :

- Beta-diethylaminoethoxycarbonyl (target compound): Likely improves solubility and membrane permeability via the tertiary amine, contrasting with simpler esters (e.g., methyl or ethyl carboxylates in and ) .

- Thioxo (): Replacing oxo with thioxo enhances antioxidant activity (e.g., diphenylpicrylhydrazine scavenging IC~50~ = 0.6 mg/mL for compound 3c in ) .

Position 6 Substituents :

- Methyl (target compound): A small hydrophobic group that minimizes steric hindrance, commonly seen in analogs (e.g., ) .

- Propynyloxy (): Bulkier substituents may hinder binding but introduce alkyne functionality for click chemistry applications .

Physicochemical Properties

- Solubility: Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () has solubility enthalpies (ΔH~sol~) of 23.5 kJ/mol in isopropanol. The target compound’s diethylaminoethoxy group likely improves aqueous solubility due to increased polarity .

- Thermodynamics : Entropy of mixing (ΔS~mix~) for the methyl ester derivative is -45.2 J/mol·K in benzene (), whereas the target compound’s larger substituents may reduce entropy loss in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.